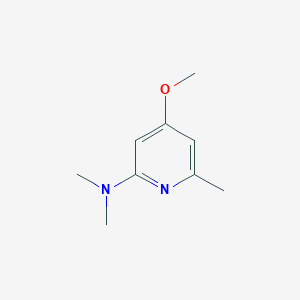

4-methoxy-N,N,6-trimethylpyridin-2-amine

Description

4-Methoxy-N,N,6-trimethylpyridin-2-amine is a pyridine derivative characterized by a methoxy group at the 4-position and three methyl substituents: two on the amine group (N,N-dimethyl) and one at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound’s structure combines electron-donating methoxy and methyl groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-methoxy-N,N,6-trimethylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2O/c1-7-5-8(12-4)6-9(10-7)11(2)3/h5-6H,1-4H3 |

InChI Key |

UEICBNVUUWEULS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)N(C)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-methoxy-N,N,6-trimethylpyridin-2-amine, the following table compares it with structurally or functionally related compounds:

Key Observations:

Role of Substituents: N,N-Dimethylation in 4-methoxy-N,N,6-trimethylpyridin-2-amine improves solubility and steric shielding, which may enhance pharmacokinetic properties compared to primary amines (e.g., 4-methoxy-6-methylpyridin-2-amine) .

Core Heterocycle Differences :

- Pyridine vs. Pyrimidine : Pyrimidine derivatives generally exhibit higher binding affinities in molecular docking studies due to additional nitrogen atoms, which enhance hydrogen bonding and aromatic interactions .

- Triazine analogs (e.g., 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine) are structurally planar and widely used in agrochemicals, highlighting the importance of core heterocycle selection for target applications .

Research Implications

- Medicinal Chemistry : The N,N-dimethyl and methoxy groups in 4-methoxy-N,N,6-trimethylpyridin-2-amine make it a candidate for further studies in drug design, particularly for targets requiring moderate lipophilicity and electron-rich aromatic systems.

- Synthetic Chemistry : Differences in reactivity between pyridine and pyrimidine cores (e.g., nucleophilic substitution rates) could guide the optimization of synthetic routes for related compounds .

Preparation Methods

Reaction Pathway:

-

Methoxy Substitution :

-

Amination :

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NaOMe/DMSO | 55–60°C, 8h | 78–92% |

| 2 | Me₂NH, Pd-C/H₂ | 80–120°C | 65–75% |

Advantages : High regioselectivity due to electron-donating methoxy group.

Limitations : Requires handling of chlorinated intermediates, posing safety risks.

Reductive Amination of Ketone Precursors

This method leverages reductive amination to introduce the dimethylamino group.

Reaction Pathway:

-

Synthesis of 4-Methoxy-2,6-dimethylpyridine-2-one :

-

Reduction and Amination :

Key Data :

| Intermediate | Reduction Agent | Amination Agent | Yield |

|---|---|---|---|

| 4-Methoxy-2,6-dimethylpyridine-2-one | NaBH₄ | Me₂NH·HCl | 60–70% |

Advantages : Avoids halogenated intermediates; suitable for large-scale synthesis.

Limitations : Multi-step process with moderate overall yield.

Palladium-catalyzed coupling reactions enable direct introduction of the dimethylamino group.

Reaction Pathway:

-

Buchwald-Hartwig Amination :

Key Data :

| Catalyst | Ligand | Base | Yield |

|---|---|---|---|

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | 70–85% |

Advantages : Single-step process with high atom economy.

Limitations : Costly catalysts and sensitivity to oxygen.

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Safety Concerns | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 2 | 50–60% | Chlorinated intermediates | Moderate |

| Reductive Amination | 3 | 40–50% | Borohydride handling | High |

| Catalytic Coupling | 1 | 70–85% | Catalyst cost | Low |

Emerging Techniques and Optimization

Recent advances focus on flow chemistry and photocatalysis:

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 4-methoxy-N,N,6-trimethylpyridin-2-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridine core. A common approach includes: (i) Methoxy group introduction via nucleophilic substitution under basic conditions (e.g., NaH in DMF at 0–25°C). (ii) Methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) . (iii) Optimization of reaction time (6–12 hours) and temperature (reflux in toluene or THF) to enhance yield and purity. Key Tip: Monitor reaction progress using TLC or HPLC to minimize byproducts .

Q. How can structural confirmation of 4-methoxy-N,N,6-trimethylpyridin-2-amine be achieved?

- Methodological Answer : Use a combination of:

- H/C NMR : Assign peaks based on characteristic shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the pyridine ring at 6.5–8.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with an exact mass of 180.1263 g/mol.

- X-ray Crystallography (if crystalline): Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Q. How does the methoxy group influence the compound’s physicochemical properties?

- Methodological Answer :

- Solubility : The methoxy group enhances water solubility via hydrogen bonding. Measure experimentally using shake-flask methods in PBS (pH 7.4) .

- Lipophilicity : Determine logP values via HPLC or computational tools (e.g., ChemAxon). Compare with analogs lacking the methoxy group .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Use fume hoods for synthesis due to volatile solvents (e.g., DMF, toluene).

- Conduct toxicity screening using Ames tests for mutagenicity and acute toxicity assays in rodent models .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale (>10 g) synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., over-methylation) .

- Catalyst Screening : Test Pd/Cu catalysts for coupling steps to enhance regioselectivity .

- Purification : Use automated flash chromatography with gradient elution (hexane/EtOAc) .

Q. What computational strategies predict binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or GPCRs.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Q. How to resolve contradictions in spectroscopic data between batches?

- Methodological Answer :

- Batch Comparison : Analyze NMR (e.g., H splitting patterns) and HPLC traces for impurities.

- Isotopic Labeling : Use N-labeled amines to trace methylation efficiency .

- Advanced MS/MS : Perform fragmentation studies to identify isobaric impurities .

Q. What strategies improve solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl to form a hydrochloride salt.

- Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary methyl groups).

- Biological Testing : Compare IC values across analogs in enzyme/cell-based assays.

- QSAR Modeling : Use MOE or RDKit to correlate structural descriptors (e.g., polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.